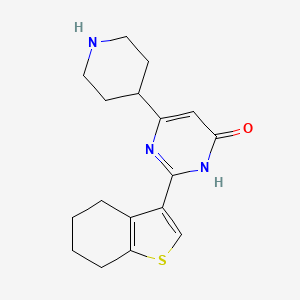![molecular formula C21H17BrN2O3 B6104734 4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)
4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamides and is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide selectively inhibits the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers and is associated with tumor growth and survival. By inhibiting CK2, this compound can block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of viral and bacterial replication. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high purity, low toxicity, and selectivity for CK2. However, this compound also has some limitations, including its low solubility in water and its instability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.
Future Directions
There are several future directions for the research on 4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide. One direction is the development of this compound derivatives with improved solubility and stability. Another direction is the investigation of the synergistic effects of this compound with other therapeutic agents. Additionally, the potential therapeutic applications of this compound in other diseases, such as metabolic disorders and autoimmune diseases, should be explored. Finally, the development of this compound as a diagnostic tool for CK2-related diseases should be investigated.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its selective inhibition of CK2 makes it a valuable tool for investigating the role of CK2 in various cellular processes. Further research on this compound and its derivatives is needed to fully explore its therapeutic potential and develop it as a diagnostic and therapeutic agent.
Synthesis Methods
The synthesis of 4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4-methoxybenzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria.
properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-27-19-12-4-15(5-13-19)21(26)24-18-10-8-17(9-11-18)23-20(25)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVIGAYSIQYYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6104654.png)
![2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6104670.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104685.png)

![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![5-cyclopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6104706.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
![5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104720.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(tetrahydro-3-furanylmethyl)cyclopentanamine](/img/structure/B6104729.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104736.png)
